N,N-DIETHYL-4-METHOXY-3-{[(3-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE
Overview
Description
N,N-DIETHYL-4-METHOXY-3-{[(3-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C18H23N3O8S2 and an average mass of 473.521 Da . This compound is characterized by its unique structure, which includes both sulfonamide and nitro functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N,N-DIETHYL-4-METHOXY-3-{[(3-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE typically involves multiple steps, including the introduction of the sulfonamide and nitro groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Formation of the sulfonamide group: This can be achieved by reacting an appropriate amine with a sulfonyl chloride under basic conditions.
Introduction of the nitro group: This step often involves nitration reactions using reagents such as nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
N,N-DIETHYL-4-METHOXY-3-{[(3-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-DIETHYL-4-METHOXY-3-{[(3-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-4-METHOXY-3-{[(3-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the nitro group can participate in redox reactions, affecting cellular processes. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
N,N-DIETHYL-4-METHOXY-3-{[(3-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE can be compared with other sulfonamide and nitro-containing compounds. Similar compounds include:
- N,N-diethyl-4-methoxy-3-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzenesulfonamide
- N-(4-methoxy-3-nitrophenyl)acetamide
- 3-amino-N,N-dimethyl-benzenesulfonamide
These compounds share structural similarities but differ in the position and nature of their functional groups, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-diethyl-4-methoxy-3-[(3-nitrophenyl)sulfonylamino]benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O7S2/c1-4-19(5-2)29(25,26)15-9-10-17(27-3)16(12-15)18-28(23,24)14-8-6-7-13(11-14)20(21)22/h6-12,18H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAHDWMWLUSAPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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